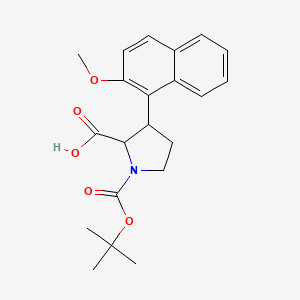![molecular formula C11H16N2 B1473897 2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine CAS No. 1551235-06-3](/img/structure/B1473897.png)
2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine
Descripción general
Descripción
“2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine” is a heterocyclic compound with a fused imidazole and pyridine ring structure. It is part of the imidazopyridine class, which is recognized for its wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized through various methods. For instance, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been reported . Another method involves the coupling of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone .Molecular Structure Analysis
The molecular formula of “2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine” is C11H16N2. It is a tetrahydroimidazo[1,2-a]pyridine derivative .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines are diverse. For instance, a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines has been reported for the synthesis of imidazo[1,2-a]pyridines .Aplicaciones Científicas De Investigación
-
Organic Synthesis and Pharmaceutical Chemistry
- Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
- The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
- Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
-
Materials Science
- Imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties .
- This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
- In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
-
Pharmaceuticals and Therapeutics
- Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
Anti-Inflammatory Activity
-
Antimicrobial Agents
-
Inhibitors of c-MET Kinases
-
Photochemical Functionalization
-
Electrolysis
-
Addition of Aminoheterocycle
-
Addition of Aldehyde Group
-
Functionalization with Sulfonimidoyl Group
Direcciones Futuras
Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . They are part of the ongoing research in drug discovery, particularly in the development of new antituberculosis agents . Therefore, the future directions for “2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine” could be in the field of medicinal chemistry and drug discovery.
Propiedades
IUPAC Name |
2-cyclopropyl-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-8-2-5-11-12-10(9-3-4-9)7-13(11)6-8/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXENRJDJVZOIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NC(=CN2C1)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



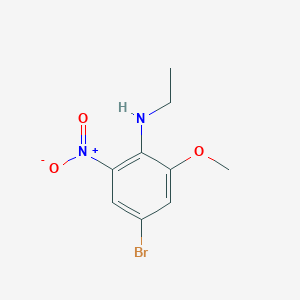
![N-methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide hydrochloride](/img/structure/B1473816.png)
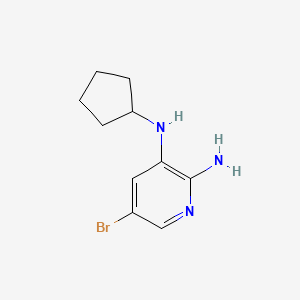
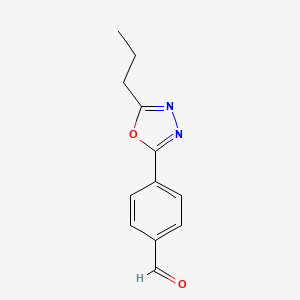
![1-[(5-Methylisoxazol-3-yl)carbonyl]azetidine-3-carboxylic acid](/img/structure/B1473819.png)
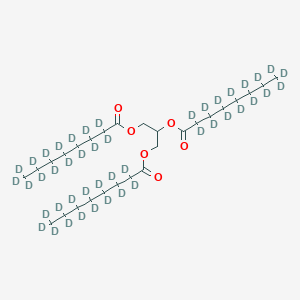

![4-{6-[(2-Pyridinylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzoic acid](/img/structure/B1473823.png)
![5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1473824.png)
![2-(Tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1473826.png)

![N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methyl]formamide](/img/structure/B1473830.png)
![1-(tert-Butoxycarbonyl)-3-[2-(methoxymethyl)-1-naphthyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1473836.png)
